2-Acetyl-5-ethylpyrazine

thermal stability formulation processing solid-phase handling

Flavor volatile losses during high-temperature extrusion, baking, or spray-drying compromise roasted coffee-chocolate top-note delivery, forcing over-dosing and cost escalation. 2-Acetyl-5-ethylpyrazine (CAS 43108-58-3) eliminates this failure mode through a melting point of 138 °C and boiling point of 303 °C, ensuring consistent thermal retention in finished products. • High MP (138 °C) prevents caking during tropical storage vs. analogs (MP 55-78 °C) • Water solubility ~20.7 g/L supports clear beverage formulations without co-solvents • EFSA-evaluated with no safety concern; authorized to 5.0 mg/kg in confectionery

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 43108-58-3
Cat. No. B13030544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-ethylpyrazine
CAS43108-58-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=N1)C(=O)C
InChIInChI=1S/C8H10N2O/c1-3-7-4-10-8(5-9-7)6(2)11/h4-5H,3H2,1-2H3
InChIKeyMIDJYAWTZWQJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-5-ethylpyrazine: Physicochemical Identity and Regulatory Profile


2-Acetyl-5-ethylpyrazine (CAS 43108-58-3) is a disubstituted pyrazine flavoring substance belonging to the aryl alkyl ketone class, with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol [1]. It is listed under FEMA FL-No. 14.083 and has been evaluated by EFSA with a conclusion of 'no safety concern' under intended use conditions, indicating a favorable regulatory profile for food and feed applications [2]. The compound is characterized by an estimated logP (XLogP3-AA) of 0.60 and a topological polar surface area of 42.9 Ų, parameters that directly influence its partitioning behavior in multi-phasic food and fragrance matrices [3].

High-temperature processing High melting point supports thermal stability in bakery and extrusion applications
Aqueous formulation Reported high water solubility may enable aqueous flavor systems without co-solvents
Flavor target Roasted, coffee, chocolate aroma for cocoa/coffee reconstruction
Regulatory standing EFSA evaluated – no safety concern; FEMA GRAS with defined usage limits

Why Generic Substitution with In-Class Pyrazines Risks Formulation Drift


Acetyl-substituted pyrazines share a common heterocyclic core, yet small changes in alkyl-chain length and substitution position produce substantial shifts in thermal stability, hydrophilicity, and organoleptic delivery. 2-Acetyl-5-ethylpyrazine exhibits a melting point approximately 60–80 °C higher than its methyl analog and over 200 °C higher than unsubstituted acetylpyrazine, directly impacting processing windows during extrusion, baking, or spray-drying operations [1]. Its ethyl substituent at the 5-position, combined with the 2-acetyl group, generates a roasted, coffee-chocolate aroma profile that is not replicated by regioisomers such as 2-acetyl-3-ethylpyrazine, which delivers a raw-potato, musty character [2]. These differences mean that in-class compounds cannot be interchanged without risking both processing failure and sensory specification mismatch.

Thermal process mismatch

Melting point and boiling point differ significantly from methyl or unsubstituted analogs, potentially altering phase behavior during high-heat processing.

Sensory profile shift

Regioisomers like 2-acetyl-3-ethylpyrazine deliver raw-potato, musty notes instead of roasted coffee-chocolate character.

Matrix partitioning variation

Differences in logP among acetylpyrazines affect flavor release kinetics in oil-water emulsion systems, impacting temporal profile.

Quantitative Evidence Guide: Differentiation from Closest Analogs


Melting Point as a Processing-Stability Discriminator

2-Acetyl-5-ethylpyrazine exhibits a melting point of 138 °C at 760 mmHg, which is substantially higher than that of 2-acetylpyrazine (76–78 °C) and 2-acetyl-5-methylpyrazine (55–56 °C). This elevation of approximately 60–80 °C relative to comparator acetylpyrazines directly translates into a wider thermal processing window and reduced risk of phase-change-induced segregation in dry-blend formulations [1].

Melting Point
Reported
138 °C
+60–83 °C vs 2-acetylpyrazine
Higher thermal processing window
Supports solid-phase handling; reduces agglomeration risk during processing
thermal stability formulation processing solid-phase handling

Partition Coefficient and Flavor-Matrix Partitioning

The estimated octanol-water partition coefficient (XLogP3-AA) of 2-acetyl-5-ethylpyrazine is 0.60, which is three-fold higher than that of 2-acetylpyrazine (XLogP3 ≈ 0.20) and comparable to 2-ethylpyrazine (logP ≈ 0.69). This intermediate lipophilicity, driven by the ethyl substituent, modulates the compound's partitioning between aqueous and lipid phases in complex food matrices, influencing both temporal flavor release and headspace concentration [1].

Partition Coefficient
Reported
XLogP3-AA 0.60
3-fold higher than 2-acetylpyrazine (0.20)
Balanced oil-water partitioning
May offer more even flavor release in emulsion systems
logP flavor release matrix partitioning

Regulatory Clearance and Defined Usage Levels

2-Acetyl-5-ethylpyrazine has been evaluated by EFSA under Flavouring Group Evaluation 17 (FGE.17) and assigned a status of 'Evaluated – No safety concern.' It is listed under FEMA FL-No. 14.083 and holds a UNII identifier (5ZYU14WFR3), confirming its recognition in FDA substance registration systems. Maximum usage levels have been established for specific food categories under Commission Regulation (EC) No. 1565/2000, including 5.0 mg/kg for confectionery (category 05.0) and 2.0 mg/kg for dairy products (category 01.0). In contrast, several positional isomers or close analogs (e.g., 2-acetyl-3-ethylpyrazine) have only recently received EU feed additive authorization and have narrower defined usage scopes [1].

Regulatory Clearance
Class-level
EFSA: no safety concern; FEMA GRAS
2-Acetyl-3-ethylpyrazine: narrower food scope
Broader food category authorization
Usage limits codified; may reduce diligence burden
regulatory compliance FEMA GRAS food safety

Aroma Profile Specificity vs. Regioisomers

2-Acetyl-5-ethylpyrazine is consistently described as delivering a roasted, nutty, coffee, and chocolate-like aroma profile with a warm, dry-roasted character that makes it a key contributor to cocoa, coffee, and roasted-nut flavor formulations. In contrast, the regioisomer 2-acetyl-3-ethylpyrazine is characterized by a raw or cooked potato, musty, nutty aroma, and 2-acetylpyrazine delivers a dominant popcorn-bread crust note that lacks the chocolate-coffee depth. This is supported by sensory description databases and patent disclosures that link the 5-ethyl-2-acetyl substitution pattern specifically to cocoa-like and roasted-coffee notes [1].

Aroma Profile
Reported
Roasted, coffee, chocolate
2-Acetyl-3-ethylpyrazine: raw potato, musty
Sensory target fidelity
Substitution shifts profile away from cocoa/coffee notes
sensory profile organoleptic differentiation flavor chemistry

Boiling Point and Thermal Process Suitability

The boiling point of 2-acetyl-5-ethylpyrazine at atmospheric pressure is 303 °C (760 mmHg), which is substantially higher than that of 2-acetylpyrazine (188–190 °C at 760 mmHg), 2-ethylpyrazine (152–153 °C), and 2-acetyl-3-ethylpyrazine (estimated 247 °C at 760 mmHg). This high boiling point indicates significantly lower vapor pressure at typical food-processing temperatures (100–200 °C), which influences the retention of the compound during thermal operations such as baking, roasting, or extrusion cooking [1].

Boiling Point
Reported
303 °C
+113–151 °C vs 2-acetylpyrazine
Lower volatile loss during heating
May improve flavor carry-through in baked/roasted goods
volatility thermal processing boiling point

Water Solubility Advantage in Aqueous Systems

The estimated water solubility of 2-acetyl-5-ethylpyrazine is 2.072 × 10⁴ mg/L (approximately 20.7 g/L, i.e., 2.07% w/v) at 25 °C. This is markedly higher than 2-acetylpyrazine, which is described as 'slightly soluble' in water (typically < 1 g/L), a difference exceeding 20-fold. The enhanced aqueous solubility is attributed to the ethyl substituent's effect on disrupting crystal lattice energy relative to the unsubstituted acetylpyrazine [1].

Water Solubility
Reported
~20.7 g/L (est.)
>20-fold higher than 2-acetylpyrazine
Supports aqueous single-phase loading
May reduce need for co-solvents in beverages
water solubility aqueous formulation beverage flavoring

Preferred Application Scenarios Based on Quantitative Differentiation


High-Temperature Bakery and Extruded Snack Flavoring

In applications such as baked crackers, extruded breakfast cereals, and roasted nut coatings where processing temperatures exceed 150 °C, the high boiling point (303 °C) and melting point (138 °C) of 2-acetyl-5-ethylpyrazine confer superior thermal retention compared to 2-acetylpyrazine (BP ~190 °C) or 2-ethylpyrazine (BP ~153 °C). This thermal endurance ensures more consistent roasted, coffee-chocolate top-note delivery in the finished product, reducing the need for over-dosing to compensate for volatile losses [1].

Water-Continuous Beverage and Aqueous Emulsion Systems

With an estimated water solubility of ~20.7 g/L — over 20-fold higher than 2-acetylpyrazine — 2-acetyl-5-ethylpyrazine is the preferred acetylpyrazine for use in clear beverages, alcoholic drinks, and aqueous flavor bases where phase separation must be avoided. This solubility advantage reduces dependence on ethanol or propylene glycol co-solvents, supporting clean-label and reduced-alcohol formulations, while delivering a roasted-coffee character that the more water-soluble but sensorially divergent 2-ethylpyrazine (musty, peanut-butter) cannot provide [2].

Chocolate, Cocoa, and Coffee Flavor Reconstruction

2-Acetyl-5-ethylpyrazine is naturally identified as a constituent of cocoa and is specifically associated with roasted-coffee and dark-chocolate aroma profiles. Its EFSA 'no safety concern' evaluation and codified maximum usage levels (e.g., 5.0 mg/kg in confectionery) make it the procurement-safe acetylpyrazine for cocoa and coffee flavor reconstitution. The regioisomer 2-acetyl-3-ethylpyrazine, which delivers a raw-potato note, cannot substitute without deviating from target flavor specifications; moreover, it has less extensive food-category authorization [3].

Dry-Blend Seasoning and Powdered Premix Stability

The high melting point (138 °C) of 2-acetyl-5-ethylpyrazine ensures that it remains a free-flowing crystalline solid under ambient and moderately elevated storage conditions (e.g., warehouse temperatures up to 40–50 °C). In contrast, 2-acetylpyrazine (MP 76–78 °C) and especially 2-acetyl-5-methylpyrazine (MP 55–56 °C) may soften or partially melt during summer storage or in tropical climates, leading to caking, segregation, and inaccurate dosing from dry-blend premixes [4].

Application
Selection Property
Validation Focus
High-temperature bakery and extruded snack flavoring
High thermal stability (MP/BP)
Flavor carry-through and consistent dosing at elevated process temperatures
Water-continuous beverage and aqueous emulsion systems
High water solubility profile
Single-phase loading without co-solvents; roasted note fidelity in clear drinks
Chocolate, cocoa, and coffee flavor reconstruction
Regulatory standing and sensory fidelity
EFSA no-safety-concern status; cocoa-like aroma vs regioisomer alternatives
Dry-blend seasoning and powdered premix stability
Solid-state thermal stability
Caking resistance and dose uniformity under ambient/elevated storage
Quote Request

Request a Quote for 2-Acetyl-5-ethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.